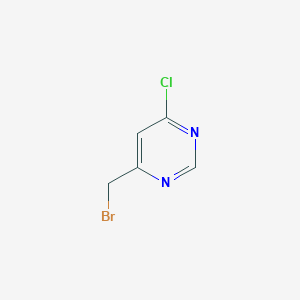![molecular formula C9H8ClF4NO B8573093 2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B8573093.png)
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride
概要
説明
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Amination Reaction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity towards the target.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(4-chloro-3-trifluoromethyl-phenyl)-ethanone hydrochloride
- 2-Amino-1-(4-bromo-3-trifluoromethyl-phenyl)-ethanone hydrochloride
- 2-Amino-1-(4-methyl-3-trifluoromethyl-phenyl)-ethanone hydrochloride
Uniqueness
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity in various chemical and biological applications, making it a valuable compound for research and development.
特性
分子式 |
C9H8ClF4NO |
|---|---|
分子量 |
257.61 g/mol |
IUPAC名 |
2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F4NO.ClH/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13;/h1-3H,4,14H2;1H |
InChIキー |
MWAREVYCFWUDTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)F.Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Thieno[3,2-c]isoquinoline](/img/structure/B8573100.png)
![2-Chloro-N-[2-(ethylamino)pyridin-3-yl]-5-nitropyridine-3-carboxamide](/img/structure/B8573106.png)

![5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8573114.png)
